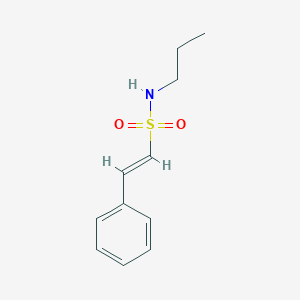

2-phenyl-N-propylethene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenyl-N-propylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBIJUUPQUTJNW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl N Propylethene 1 Sulfonamide and Analogues

Classical Approaches to Ethene-1-sulfonamide Synthesis

Classical methods for the synthesis of ethene-1-sulfonamides, including 2-aryl substituted derivatives, have traditionally relied on multi-step procedures. A common strategy involves the reaction of a sulfonyl chloride with an amine. This foundational reaction of sulfonamide synthesis is adaptable for creating a wide array of sulfonamide derivatives.

One established route to E-arylethenesulfonamides begins with 1-hydroxy-1-arylalkanes. This process is a one-pot, two-step procedure that offers an efficient pathway to these compounds from readily available starting materials. Another traditional approach involves the synthesis of a sulfonyl chloride intermediate which is then reacted with the desired amine. For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines to form the corresponding sulfonamides, which can then be de-acetylated if necessary. nih.gov

A general representation of the classical synthesis of a sulfonamide is depicted below:

R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl

| Reactant 1 | Reactant 2 | Product |

| Arylsulfonyl chloride | Primary or Secondary Amine | N-substituted Arylsulfonamide |

| 1-Hydroxy-1-arylalkane | Thionyl chloride, then Amine | E-arylethenesulfonamide |

Modern Catalyst-Driven and Metal-Free Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of sulfonamides, including ethene-1-sulfonamide derivatives. These modern approaches often utilize catalysts to achieve transformations that are difficult or inefficient using classical methods.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and has been successfully applied to the synthesis of functionalized α,β-unsaturated sulfonamides. This catalytic reaction, often employing ruthenium-based catalysts like the Hoveyda-Grubbs catalyst, allows for the cross-metathesis of a vinyl sulfonamide with an olefin. This strategy provides a direct route to a wide range of substituted ethene-1-sulfonamides with high (E)-stereoselectivity. The reaction proceeds smoothly and tolerates a variety of functional groups.

The aza-Michael addition, a type of conjugate addition, is a key strategy for the synthesis of β-amino acid derivatives, which can serve as precursors to compounds like 2-phenyl-N-propylethene-1-sulfonamide. In this reaction, a sulfonamide can act as a nucleophile and add to an α,β-unsaturated ester. organic-chemistry.orggoogle.com This method provides a direct pathway to N-protected β-amino esters. Microwave-assisted Michael additions of sulfonamides to α,β-unsaturated esters have been shown to be an efficient and clean procedure, affording the desired products in good to high yields with short reaction times. google.com

For the synthesis of a precursor to this compound, a Michael addition could be envisioned between N-propylsulfonamide and an appropriate α,β-unsaturated carbonyl compound bearing a phenyl group.

In line with the principles of green chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and utilize more sustainable reaction media.

One notable green approach is the synthesis of sulfonamides in water. This method can be performed using equimolar amounts of the amino compound and the arylsulfonyl chloride, eliminating the need for organic bases and simplifying product isolation to a simple filtration step after acidification. nih.gov Another sustainable method is mechanosynthesis, a solvent-free approach that involves a one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides. organic-chemistry.org Furthermore, the use of magnetic nano-catalysts, such as nano-Ru/Fe₃O₄, allows for the environmentally benign coupling of sulfonamides and alcohols, with the catalyst being easily recoverable due to its magnetic properties. nih.gov

| Green Chemistry Approach | Key Features |

| Synthesis in Water | Uses water as a solvent, avoids organic bases, simple workup. nih.gov |

| Mechanosynthesis | Solvent-free, uses solid reagents, cost-effective. organic-chemistry.org |

| Nano-catalysis | Environmentally benign coupling, catalyst is easily recycled. nih.gov |

Cascade reactions, also known as tandem or domino reactions, offer an efficient means of constructing complex molecules in a single operation by combining multiple bond-forming events. In the context of sulfonamide synthesis, cascade reactions have been employed to create cyclic sulfonamides and related heterocyclic structures. For example, an electrooxidative radical cascade cyclization of 1,6-enynes has been developed to access bridged or fused sulfonamides containing medium-sized rings under metal-free and oxidant-free conditions. chemrxiv.org Another approach involves a base-promoted bis-alkylation of tert-butyl (N-alkylsulfamoyl)carbamates with electron-deficient allyl bromides in a one-pot alkylation/aza-Michael cascade reaction to synthesize cyclic sulfamides. biosynth.com

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bond in this compound is a critical aspect of its structure. Stereoselective synthesis aims to produce a specific isomer, typically the E (trans) or Z (cis) isomer, in high yield.

The Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for the stereoselective synthesis of alkenes and has been successfully applied to the synthesis of vinyl sulfonamides. The reaction of an aldehyde with a phosphonate-stabilized carbanion, such as that derived from diphenylphosphorylmethanesulfonamide, consistently produces the trans isomer of the resulting vinyl sulfonamide. organic-chemistry.orgresearchgate.netrsc.org This stereoselectivity is attributed to steric hindrance in the transition state of the reaction. This method is versatile and accommodates a range of aldehydes, making it a suitable approach for the stereoselective synthesis of the E-isomer of this compound by using benzaldehyde (B42025) as the starting material.

Strategies for N-Alkyl Sulfonamide Synthesis

The formation of the N-alkyl sulfonamide bond is a cornerstone of synthesizing compounds like this compound. Various methods have been developed, ranging from classical approaches to modern, catalytic, and more sustainable alternatives.

One of the most traditional and widely used methods is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of the target molecule, this would involve reacting (E)-2-phenylethene-1-sulfonyl chloride with propylamine, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov This method is generally high-yielding and straightforward.

In recent years, significant advancements have been made in developing more atom-economical and environmentally benign catalytic methods. The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology has emerged as a powerful strategy for the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.netorganic-chemistry.org This approach avoids the use of pre-activated alkylating agents like alkyl halides and generates water as the only byproduct. organic-chemistry.org The reaction is typically catalyzed by transition metal complexes based on ruthenium, palladium, manganese, iron, or copper. researchgate.netorganic-chemistry.orgorganic-chemistry.orgionike.comcas.cn

The general mechanism of the borrowing hydrogen strategy involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the desired N-alkylated sulfonamide. researchgate.net

Ruthenium-Catalyzed N-Alkylation: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, often paired with bidentate phosphine (B1218219) ligands like dppf or DPEphos, are effective catalysts for the N-alkylation of primary sulfonamides with a variety of primary and secondary alcohols. nih.govorganic-chemistry.org These reactions generally proceed with good yields under relatively mild conditions. organic-chemistry.org

Manganese-Catalyzed N-Alkylation: As part of a drive towards using more earth-abundant and less toxic metals, manganese-based catalysts have been developed. A well-defined and bench-stable Mn(I) PNP pincer precatalyst has been shown to efficiently catalyze the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. organic-chemistry.orgorganic-chemistry.org

Iron and Copper-Catalyzed N-Alkylation: Iron and copper catalysts offer even more cost-effective and sustainable options. Simple systems like FeCl2/K2CO3 and Cu(OAc)2/K2CO3 have been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols. ionike.comcas.cnionike.com These methods provide high yields of the desired products, further expanding the toolkit for green synthesis. ionike.comcas.cn

Below are interactive tables summarizing research findings for various N-alkylation strategies for sulfonamides.

| Catalyst System | Sulfonamide Substrate | Alkylating Agent (Alcohol) | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / dppf | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Toluene | 110 | 16 | 95 | organic-chemistry.org |

| Mn(I) PNP pincer complex | p-Toluenesulfonamide | 1-Butanol | K2CO3 | Xylenes | 150 | 24 | 88 | organic-chemistry.orgorganic-chemistry.org |

| FeCl2 | Benzenesulfonamide | Benzyl alcohol | K2CO3 | Toluene | 130 | 24 | 96 | ionike.com |

| Cu(OAc)2 | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Toluene | 130 | 24 | >99 | ionike.com |

| Pd(II) O^N^O pincer complex | Benzenesulfonamide | 4-Methoxybenzyl alcohol | t-BuOK | Toluene | 110 | 12 | 92 | researchgate.net |

Scale-Up Considerations and Industrial Synthesis Relevance

The industrial synthesis of compounds like this compound requires methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. The choice of synthetic route on an industrial scale is heavily influenced by factors such as raw material cost, process safety, capital investment, and waste management.

The classical method of reacting a sulfonyl chloride with an amine is well-established and often used in industrial settings due to its reliability and the relatively low cost of the starting materials. However, this route generates stoichiometric amounts of hydrochloride waste, which requires neutralization and disposal, adding to the process cost and environmental burden. nih.gov The handling of reactive sulfonyl chlorides can also pose safety challenges on a large scale.

The borrowing hydrogen (BH) methodology presents a highly attractive alternative for industrial applications due to its superior atom economy and greener profile. researchgate.net The use of readily available and often inexpensive alcohols as alkylating agents, with water as the sole byproduct, aligns well with the principles of green chemistry. organic-chemistry.org This can lead to simplified purification procedures and a significant reduction in waste streams.

Several factors are critical for the successful scale-up of BH reactions:

Catalyst Cost and Activity: While precious metal catalysts like ruthenium and palladium show high activity, their cost can be a significant factor on an industrial scale. researchgate.netorganic-chemistry.org This has driven research towards catalysts based on abundant and cheaper metals like manganese, iron, and copper. organic-chemistry.orgionike.comcas.cn The development of highly active catalysts with low loading requirements (e.g., 0.5 mol%) is crucial for economic viability. researchgate.net

Catalyst Recovery and Reuse: For any catalytic process, the ability to recover and recycle the catalyst is paramount for industrial implementation. This is particularly true for expensive precious metal catalysts. Research into heterogeneous catalysts or methods for immobilizing homogeneous catalysts can address this challenge.

Process Conditions: The reaction conditions, including temperature, pressure, and solvent choice, must be amenable to large-scale chemical reactors. While many lab-scale BH reactions are conducted at elevated temperatures, optimizing conditions to lower the temperature and reaction time can lead to significant energy savings. organic-chemistry.org

Substrate Scope and Robustness: An industrial process needs to be robust and tolerant of potential impurities in the starting materials. The catalyst system should have a broad substrate scope to be applicable to the synthesis of a range of analogues.

The successful large-scale synthesis of an N-alkylated benzamide (B126) using a palladium pincer catalyst via the BH approach demonstrates the industrial potential of this methodology. researchgate.net Furthermore, the adoption of modern manufacturing technologies like continuous flow reactors, potentially coupled with microwave heating, can offer significant advantages for scale-up. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety for handling hazardous intermediates, and can facilitate catalyst reuse, making it a promising platform for the industrial synthesis of N-alkyl sulfonamides. rsc.org

| Synthetic Strategy | Industrial Advantages | Industrial Challenges |

|---|---|---|

| Sulfonyl Chloride + Amine | Well-established, reliable, often uses low-cost reagents. | Generates stoichiometric waste (HCl), potential safety issues with reactive intermediates. |

| Borrowing Hydrogen (BH) | High atom economy, green (water is the only byproduct), uses readily available alcohols. organic-chemistry.org | Catalyst cost (especially for precious metals), catalyst recovery and reuse, often requires high temperatures. |

| Flow Chemistry | Enhanced safety, better process control, easier scale-up, potential for catalyst immobilization and reuse. rsc.org | Higher initial capital investment for specialized equipment. |

Chemical Reactivity and Mechanistic Studies of 2 Phenyl N Propylethene 1 Sulfonamide

Michael Acceptor Properties and Conjugate Addition Reactions

The presence of the electron-withdrawing sulfonamide group in conjugation with the phenyl-substituted double bond makes 2-phenyl-N-propylethene-1-sulfonamide an effective Michael acceptor. This characteristic allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the ethene moiety, a reaction of fundamental importance in carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Additions of Various Species to the Ethene Moiety

A diverse array of nucleophiles can participate in conjugate addition reactions with vinyl sulfonamides. The general mechanism involves the attack of the nucleophile on the electron-poor β-carbon of the alkene, leading to the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final adduct.

Common nucleophiles that readily add to activated alkenes like this compound include:

Carbon Nucleophiles: Enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents such as Grignard reagents (in the presence of copper catalysts) and Gilman reagents, are capable of forming new carbon-carbon bonds. mdpi.comresearchgate.net

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for aza-Michael additions, leading to the formation of β-amino sulfonamide derivatives.

Oxygen Nucleophiles: Alcohols and water can add to the double bond, typically under basic or acidic catalysis, to form ether or alcohol adducts, respectively.

Sulfur Nucleophiles: Thiols are highly potent nucleophiles in thio-Michael additions, reacting readily to form thioether derivatives.

The reactivity and outcome of these additions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

Table 1: Examples of Nucleophilic Conjugate Additions

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Carbon | Diethyl malonate | Substituted succinate (B1194679) derivative |

| Nitrogen | Piperidine (B6355638) | β-Amino sulfonamide |

| Oxygen | Methanol | β-Methoxy sulfonamide |

Intramolecular Cyclizations Initiated by Conjugate Addition

The conjugate addition to this compound can be strategically employed to initiate intramolecular cyclization reactions. When the nucleophilic center is tethered to another part of the molecule, the initial Michael addition is followed by a subsequent ring-closing step. This powerful strategy allows for the construction of various cyclic and heterocyclic systems.

For instance, a molecule containing both the this compound moiety and a nucleophilic group (e.g., an amine, alcohol, or activated methylene (B1212753) group) separated by a suitable linker can undergo an intramolecular Michael addition. The resulting enolate or stabilized anion can then attack an electrophilic site within the same molecule, leading to the formation of a new ring. The regioselectivity and stereoselectivity of these cyclizations are often influenced by the length and nature of the tether, as well as the reaction conditions.

Cycloaddition Reactions Involving the Ethene-1-sulfonamide Moiety

The electron-deficient double bond of this compound also makes it a suitable dienophile or dipolarophile in cycloaddition reactions. These reactions are highly valuable for the stereocontrolled synthesis of complex cyclic structures.

Diels-Alder and Hetero-Diels-Alder Reactions

In the context of a [4+2] cycloaddition, or Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the sulfonamide group enhances the dienophilic character of the alkene, facilitating the reaction. The stereochemistry of the starting materials is generally retained in the product, making this a stereospecific reaction. rsc.orgmdpi.com

Hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, are also possible. For example, reaction with a diene containing a nitrogen or oxygen atom can lead to the formation of heterocyclic six-membered rings. The regioselectivity of these reactions is governed by the electronic and steric properties of both the diene and the dienophile.

1,3-Dipolar Cycloadditions for Annulated Systems

This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. In this type of reaction, a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) reacts with the alkene to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org Common 1,3-dipoles include azides, nitrile oxides, and nitrones. rsc.org

These cycloadditions are valuable for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. The regioselectivity of the addition is a key consideration and is influenced by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. These reactions provide a powerful tool for the construction of annulated (fused-ring) systems when the cycloaddition is part of an intramolecular process or when the resulting cycloadduct undergoes further transformations.

Transformations of the Sulfonamide Moiety

While the primary reactivity of this compound is often centered on the activated ethene moiety, the sulfonamide group itself can undergo various chemical transformations. The N-H proton of a primary or secondary sulfonamide can be acidic and can be removed by a base. The resulting sulfonamidate anion can participate in various reactions.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the sulfonamide group in this compound can participate in N-alkylation and other N-derivatization reactions, typically after deprotonation by a suitable base. These reactions are fundamental in modifying the compound's structure and properties.

N-Alkylation:

The N-alkylation of sulfonamides is a common transformation that introduces a second substituent on the nitrogen atom. For a secondary sulfonamide like this compound, this would involve the replacement of the hydrogen atom on the nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated sulfonamide anion attacks an alkyl halide or another electrophilic alkylating agent.

Various catalytic systems have been developed to facilitate the N-alkylation of sulfonamides, often using alcohols as alkylating agents in more environmentally benign processes. For instance, iron(II) chloride (FeCl₂) in the presence of a base like potassium carbonate (K₂CO₃) has been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Similarly, manganese-based catalysts have been employed for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and aliphatic alcohols, proceeding through a "borrowing hydrogen" mechanism. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting imine.

Vicinal halo amines, which are important synthetic intermediates, can be synthesized through the N-alkylation of sulfonamides with dihaloalkanes in the presence of Lewis acids like FeCl₃ or zinc chloride (ZnCl₂). dnu.dp.ua

| Reactant | Alkylating Agent | Catalyst/Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| General Sulfonamide | Benzylic Alcohol | FeCl₂/K₂CO₃ | - | - | N-alkylated Sulfonamide |

| General Sulfonamide | Primary Aliphatic Alcohol | Mn(I) PNP pincer complex/K₂CO₃ | - | - | N-alkylated Sulfonamide |

| Aryl/Alkylsulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ or ZnCl₂ | 1,2-dichloroethane | - | N-(2-bromo-1-phenylethyl)sulfonamide |

N-Derivatization:

Beyond simple alkylation, the sulfonamide nitrogen can undergo other derivatization reactions. For example, reaction with acyl chlorides or anhydrides under basic conditions would lead to the formation of N-acylsulfonamides. Another important derivatization is the reaction with sulfonyl chlorides to form sulfonimides. These derivatives can be valuable in synthesis, as the additional sulfonyl group can be selectively removed. nih.gov

Derivatization of peptides at the N-terminus with reagents like 4-formyl-benzenesulfonic acid highlights the reactivity of amine functionalities in the presence of sulfonyl groups, proceeding via reductive amination. dtu.dk This type of reaction could potentially be adapted for the derivatization of the sulfonamide nitrogen under specific conditions.

Cleavage and Modification of the Sulfonyl Group

The sulfonyl group in this compound is generally stable, but it can be cleaved or modified under specific reductive or hydrolytic conditions. The cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond can be synthetically useful, particularly when the sulfonamide is used as a protecting group for an amine.

Reductive Cleavage:

Reductive cleavage of sulfonamides is a common method for deprotection. A variety of reducing agents can be employed, ranging from dissolving metals to more specialized reagents. A neutral organic super-electron-donor has been reported to reductively cleave sulfones and sulfonamides. strath.ac.uk This method offers a metal-free alternative for the cleavage of the sulfonyl group. Photochemical methods, using thioureas as organophotosensitizers, have also been developed for the light-driven reductive cleavage of sulfonamides under mild conditions. researchgate.net

Hydrolytic Cleavage:

The S-N bond of sulfonamides can undergo hydrolytic cleavage, often catalyzed by acids or bases. Ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions, leading to the formation of sulfanilic acid and the corresponding amine. nih.gov This catalytic hydrolysis can proceed via cleavage of the S-N, C-N, or C-S bonds depending on the specific sulfonamide structure and reaction conditions. nih.gov

Modification of the Sulfonyl Group:

In some cases, the sulfonyl group itself can be a site for chemical modification, although this is less common than N-derivatization or cleavage. One such reaction is the trifluoromethanesulfonic acid (TfOH)-promoted Friedel-Crafts sulfonylation, where sulfonyl azides act as sulfonyl donors to arenes. organic-chemistry.org This reaction involves the cleavage of the S-N bond of the sulfonyl azide (B81097) and the formation of a new C-S bond.

| Reaction Type | Reagent/Catalyst | Conditions | Bond Cleaved | Products |

|---|---|---|---|---|

| Reductive Cleavage | Neutral organic super-electron-donor | - | S-N | Amine and Sulfinic Acid |

| Photochemical Reductive Cleavage | Thiourea organophotosensitizer | Light irradiation | S-N | Amine and Sulfinic Acid |

| Hydrolytic Cleavage | Ceria nanoparticles | Aqueous, ambient | S-N, C-N, or C-S | Sulfanilic acid, Amine, Aniline |

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations involving this compound, while thermodynamic analysis helps to understand the energy changes and equilibrium positions of these reactions.

Reaction Kinetics:

Kinetic studies on the hydrolysis of N-amidomethylsulfonamides have revealed that these compounds can undergo both acid- and base-catalyzed hydrolysis. rsc.org The mechanisms of these reactions are dependent on the substitution pattern of the amide and sulfonamide nitrogen atoms. For instance, in the base-catalyzed region, a sulfonamide with a free N-H group can hydrolyze via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which involves the initial deprotonation of the sulfonamide nitrogen. rsc.org This is particularly relevant to this compound, which possesses a secondary sulfonamide group. The rate of hydrolysis would be influenced by the pH of the medium and the stability of the intermediates formed.

The kinetics of N-alkylation reactions of sulfonamides have also been investigated. Mechanistic studies, including kinetic isotope effect (KIE) and Hammett analyses, have provided insights into the reaction pathways of these transformations. researchgate.net For reactions proceeding through a "borrowing hydrogen" mechanism, the rate-determining step can vary depending on the specific catalyst and substrates involved.

Thermodynamic Analysis:

Due to the lack of specific experimental data, a detailed thermodynamic analysis of the reactions of this compound remains an area for future investigation.

Computational and Theoretical Investigations of 2 Phenyl N Propylethene 1 Sulfonamide

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of 2-phenyl-N-propylethene-1-sulfonamide. researchgate.netnih.gov These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

For sulfonamides, the geometry around the sulfur atom is a key feature, generally exhibiting a distorted tetrahedral arrangement. nih.gov The conformational flexibility is often analyzed by studying the rotation around key single bonds, such as the S-N and C-S bonds. nih.gov In the case of this compound, the orientation of the phenyl ring relative to the vinylsulfonamide moiety and the conformation of the N-propyl group are of particular interest. Studies on similar molecules have shown that the orientation of the amino group's hydrogen atoms can lead to different stable conformers, such as those where the hydrogens eclipse or stagger the oxygen atoms of the sulfonyl group. nih.govkcl.ac.uk

Computational methods can precisely predict key structural parameters. The stability of the molecular structure is often influenced by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and weaker C-H···O contacts, which can be modeled to understand crystal packing. nih.govresearchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (ethene) Bond Length | ~1.78 Å |

| C=C Bond Length | ~1.34 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity. Computational analysis provides a map of the electron distribution and identifies regions of the molecule that are susceptible to chemical reactions. rsc.orgfapesp.br

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and potentially the nitrogen atom. In contrast, the LUMO is anticipated to be distributed over the electron-deficient vinylsulfonamide group, particularly the C=C double bond and the sulfonyl moiety. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. slideshare.net

Table 2: Calculated FMO Properties for this compound

| Property | Predicted Value (eV) | Description |

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital |

| E_LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability |

Electrophilicity Indices for Michael Acceptor Characteristics

The vinylsulfonamide moiety in this compound classifies it as a potential Michael acceptor. rsc.orgacs.orgorganic-chemistry.org This characteristic is crucial as it allows the molecule to react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.govnih.govresearchgate.net This reactivity is often exploited in the design of covalent inhibitors. chemrxiv.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern the reaction rate.

For this compound, a key reaction to model would be the thiol-Michael addition. researchgate.net Computational studies would involve modeling the approach of a thiol-containing molecule (like cysteine) to the vinyl group. These calculations would confirm the stepwise nature of the reaction, proceeding through the formation of a carbanion intermediate before protonation to yield the final adduct. researchgate.net Such studies provide a dynamic picture of the reaction, revealing the precise geometric and electronic changes that occur as the reactants are converted into products. wikipedia.org

Ligand-Target Interaction Prediction and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is central to drug discovery for predicting ligand-target interactions and binding affinities. tandfonline.comacs.org

Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases (CAs). nih.govnih.govacs.org Another potential target, given the structural similarity to known inhibitors, is the heat shock protein 70 (Hsp70). nih.govnih.gov In a docking study, this compound would be placed into the active site of a target protein (e.g., hCA IX or Hsp70). The simulation calculates the most stable binding poses and estimates the binding energy (docking score).

The analysis of the docked pose reveals key interactions, such as hydrogen bonds between the sulfonamide's S=O or N-H groups and amino acid residues in the active site. nih.govrsc.org For CAs, a critical interaction involves the coordination of the sulfonamide group with the zinc ion in the enzyme's active site. tandfonline.comnih.gov Hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues of the protein also contribute significantly to binding. rsc.org

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase IX (hCA IX) | -8.5 | His94, His96, His119, Thr200 |

| Heat Shock Protein 70 (Hsp70) | -7.9 | Asp8, Thr13, Arg72 |

pKa Prediction and Ionization Behavior Analysis

The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. The sulfonamide group (-SO2NH-) contains an acidic proton, and its pKa value influences properties like solubility and the ability to interact with biological targets. optibrium.com

Computational methods can accurately predict pKa values, often with an accuracy comparable to experimental measurements. rowansci.com One advanced approach involves establishing linear relationships between the pKa and quantum chemically calculated equilibrium bond lengths within the sulfonamide group. chemrxiv.orgrsc.orgnih.gov By calculating the geometry of this compound and its conjugate base, and applying these established correlations, a reliable prediction of its pKa can be made. chemrxiv.org This information is vital for understanding its behavior in a physiological environment and for designing molecules with optimal pharmacokinetic properties.

Molecular and Mechanistic Biological Activities of 2 Phenyl N Propylethene 1 Sulfonamide Derivatives

Inhibition of Enzyme Targets: Mechanistic Insights

The unique structural combination of a phenyl ring, an ethene (vinyl) group, and a sulfonamide moiety in 2-phenyl-N-propylethene-1-sulfonamide suggests the potential for diverse interactions with various enzyme systems.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme, which is essential for its catalytic activity. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as Thr199.

For derivatives of this compound, the phenyl and propylethene components, often referred to as the "tail" of the inhibitor, can extend into the active site cavity. The nature of this tail is crucial for determining the binding affinity and selectivity for different CA isozymes. The phenylethene tail can engage in van der Waals interactions with hydrophobic residues within the active site. In some CA isozymes, interactions with specific residues like Phenylalanine-131 (Phe131) can significantly influence the binding orientation and affinity. nih.gov Depending on the substituents on the phenyl ring and the configuration of the ethene group, derivatives can be designed to target specific CA isozymes, including those that are overexpressed in tumors, such as CA IX and XII. nih.govnih.govmdpi.comresearchgate.netrsc.org

Table 1: Illustrative Inhibition Constants (Kᵢ) of Aromatic Sulfonamides against Human Carbonic Anhydrase Isozymes

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Phenyl Sulfonamide Derivative A | 75 | 54 | 136 | 212 |

| Benzenesulfonamide Derivative B | >10000 | 85.1 | 6.1 | 432.8 |

| Chlorthalidone | 3524 | 121 | 31.5 | 49.3 |

Note: This table is for illustrative purposes and shows data for related sulfonamide compounds to demonstrate the range of activities and isoform selectivity.

The vinyl sulfonamide moiety present in this compound is a key feature for the inhibition of certain proteases, particularly cysteine proteases.

Cysteine Proteases: The ethene (vinyl) group acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of the catalytic cysteine residue in the active site of these proteases. nih.govresearchgate.net This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition. The specificity of these inhibitors is often directed by peptidic or other recognition elements attached to the vinyl sulfonamide "warhead," which interact with the substrate-binding pockets of the protease. nih.govmdpi.com This mechanism is relevant for targeting cysteine proteases from various pathogens, including protozoa like Trypanosoma cruzi (cruzain) and Plasmodium falciparum (falcipains). nih.govnih.gov

Dihydropteroate Synthase (DHPS): As a sulfonamide, this compound derivatives could potentially act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org Sulfonamides are structural analogs of the natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov They compete with PABA for the binding site on DHPS, thereby preventing the synthesis of dihydropteroic acid, a precursor to folic acid. wikipedia.org This inhibition halts bacterial growth, resulting in a bacteriostatic effect. nih.govwikipedia.org

3CL Protease: The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a cysteine protease that is essential for viral replication. nih.govnorthwestern.edu Inhibitors of this enzyme often feature an electrophilic "warhead" that can form a covalent adduct with the catalytic Cys145. While many inhibitors are peptidomimetic, non-covalent inhibitors are also being developed. northwestern.edunih.gov A molecule with the structural features of this compound could be explored for its potential to interact with the active site of 3CLpro, either covalently via its vinyl group or through non-covalent interactions involving the phenyl and sulfonamide moieties.

The sulfonamide functional group is a versatile pharmacophore found in a wide array of therapeutic agents that target various enzymes. nih.govnih.gov Beyond the well-studied carbonic anhydrases and DHPS, derivatives of this compound could be investigated for their effects on other enzyme systems. For instance, some sulfonamide-containing compounds have been reported to inhibit HIV protease and reverse transcriptase. nih.gov The reactivity of the vinyl group also suggests potential for targeting other enzymes that utilize a nucleophilic catalytic residue.

Protein Modification and Covalent Adduct Formation

The vinyl group in this compound makes it an electrophile capable of participating in Michael addition reactions. This reactivity is the basis for its potential to form covalent adducts with nucleophilic amino acid residues on proteins, most notably cysteine. nih.govresearchgate.net

The formation of a covalent bond can lead to irreversible inhibition of enzyme function, which can be a desirable attribute in drug design, offering prolonged duration of action. The N-acyl-N-alkyl sulfonamide moiety has also been explored as a reactive group for the modification of lysine (B10760008) residues proximal to a ligand binding site, suggesting that the sulfonamide portion of the molecule could also play a role in covalent interactions under certain conditions. nih.gov The stability of these covalent adducts can vary, influencing the duration of the biological effect.

Table 2: Potential Nucleophilic Amino Acid Residues for Covalent Adduct Formation

| Nucleophilic Amino Acid | Reactive Group | Type of Reaction | Potential Outcome |

| Cysteine | Vinyl (Ethene) | Michael Addition | Irreversible enzyme inhibition |

| Lysine | Sulfonamide (activated) | Nucleophilic Acyl Substitution | Covalent modification, durable target engagement |

| Tyrosine | Sulfonyl Fluoride (related) | Sulfonylation | Covalent inhibition |

| Serine | Sulfonyl Fluoride (related) | Sulfonylation | Covalent inhibition |

Note: This table illustrates the types of covalent interactions possible with the functional groups present in or related to this compound. researchgate.netnih.govresearchgate.net

Cellular Pathway Modulation in In Vitro Model Systems

The biological activities of this compound derivatives at the molecular level are expected to translate into the modulation of various cellular pathways in in vitro models. For instance, inhibition of key enzymes can trigger downstream effects on signaling cascades.

In the context of antiviral research against influenza virus, it has been shown that some phenolic amides can inhibit the synthesis of viral mRNA and suppress the activation of the AKT-S6 kinase signaling pathway, which is crucial for viral protein synthesis. mdpi.com Given the structural similarities, derivatives of this compound could potentially be investigated for similar effects on viral replication pathways.

Furthermore, some anti-inflammatory compounds have been shown to target viral proteases like 3CLpro, suggesting a dual role in inhibiting viral replication and modulating the host's inflammatory response. nih.gov Therefore, it is plausible that derivatives of the title compound could be assessed for their impact on inflammatory signaling pathways, such as those involving pro-inflammatory cytokines.

Mechanisms of Antimicrobial Action (Bacteriostatic, Antifungal, Antiviral, Antimalarial)

The structural motifs within this compound suggest a potential for a broad spectrum of antimicrobial activities, each with distinct mechanisms of action.

Bacteriostatic Action: The primary mechanism for the antibacterial activity of sulfonamides is the inhibition of DHPS, leading to a bacteriostatic effect by halting folate synthesis and subsequent DNA replication. nih.govwikipedia.org

Antifungal Action: The antifungal activity of related sulfonamide and phenylacetamide derivatives has been documented. nih.govnih.govmdpi.comresearchgate.net One proposed mechanism for some antifungal amides is the interaction with ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption. nih.gov Other mechanisms could involve the inhibition of essential fungal enzymes.

Antiviral Action: Sulfonamide derivatives have been reported to exhibit antiviral activity through various mechanisms, including the inhibition of viral enzymes like HIV protease and reverse transcriptase. nih.govnih.govmdpi.comraco.cat For enveloped viruses, another potential mechanism is the disruption of the viral lipid envelope, preventing entry into host cells. nih.gov Inhibition of viral proteases such as 3CLpro is a key strategy against coronaviruses. nih.gov

Antimalarial Action: The antimalarial activity of sulfonamides is well-established, often used in combination with other drugs. researchgate.netmdpi.com Similar to their antibacterial action, they can inhibit the DHPS enzyme in Plasmodium falciparum. researchgate.net Additionally, vinyl sulfone derivatives have shown potent antimalarial effects by irreversibly inhibiting the cysteine protease falcipain, which is crucial for hemoglobin degradation by the parasite. nih.gov Other novel sulfonamide derivatives have demonstrated antimalarial activity through mechanisms that may involve the inhibition of parasite lactate (B86563) dehydrogenase or by binding to other essential parasite proteins. researchgate.net

Table 3: Summary of Potential Antimicrobial Mechanisms

| Antimicrobial Class | Potential Target/Mechanism | Mode of Action |

| Antibacterial | Dihydropteroate Synthase (DHPS) | Bacteriostatic |

| Antifungal | Ergosterol interaction, enzyme inhibition | Fungicidal/Fungistatic |

| Antiviral | Viral proteases (e.g., HIV protease, 3CLpro), reverse transcriptase, viral envelope disruption | Virostatic/Virucidal |

| Antimalarial | DHPS, Cysteine proteases (e.g., falcipain) | Parasitostatic/Parasiticidal |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

The exploration of the structure-activity relationship (SAR) for this compound derivatives is a critical aspect of medicinal chemistry, aiming to delineate how specific structural modifications influence their biological activity. A comprehensive analysis of SAR provides a rational basis for the design of more potent and selective analogs. This involves systematically altering different parts of the molecule—namely the phenyl ring, the N-propyl chain, and its stereochemical configuration—and evaluating the resulting impact on biological interactions and efficacy.

Impact of Phenyl Substitutions on Biological Interactions

The phenyl group of this compound is a key structural motif that can be readily modified to probe its role in target binding. The electronic and steric properties of substituents on the phenyl ring can significantly alter the compound's interaction with its biological target. Research into various sulfonamide derivatives has demonstrated that the nature and position of these substituents play a pivotal role in their biological activity.

For instance, in a study on novel pinacolone (B1678379) sulfonamide derivatives, it was observed that the presence of a phenyl group was crucial for antifungal activity. The activity was further enhanced by multiple substitutions on the phenyl ring, with trisubstituted phenyl rings showing greater potency than disubstituted or monosubstituted ones. Specifically, a 2,4,5-trichlorophenyl substituent was identified as a particularly effective group for improving the desired biological effect. mdpi.com This suggests that both the electronic withdrawing nature of the chlorine atoms and their specific placement on the phenyl ring are important for the interaction with the target enzyme or receptor.

Another study on phenyl sulfonamide derivatives as modulators of the pulmonary inflammatory response highlighted the importance of the substitution pattern on the phthalimide (B116566) nucleus, which is related to the phenyl group in terms of aromatic interactions. Tetrafluorination of the phthalimide ring in one analog resulted in a significant in vitro anti-TNF-α effect, comparable to the standard drug thalidomide. mdpi.com This indicates that strong electron-withdrawing groups can substantially enhance biological activity.

The following table summarizes the observed effects of different phenyl substitutions on the biological activity of various sulfonamide-containing compounds, providing insights that could be extrapolated to the this compound scaffold.

| Substituent on Phenyl Ring | Observed Effect on Biological Activity | Reference Compound Class |

| Unsubstituted Phenyl | Baseline activity | Pinacolone Sulfonamides |

| Monosubstituted Phenyl | Moderate improvement in activity | Pinacolone Sulfonamides |

| Disubstituted Phenyl | Significant improvement in activity | Pinacolone Sulfonamides |

| Trisubstituted Phenyl (e.g., 2,4,5-trichloro) | Highest improvement in activity | Pinacolone Sulfonamides |

| Tetrafluorophthalimide (related aromatic system) | Potent anti-TNF-α activity | Phenyl Sulfonamides |

These findings underscore the principle that modifications to the phenyl ring, by influencing factors such as hydrophobicity, electronic distribution, and steric fit, are a powerful strategy for modulating the biological profile of sulfonamide derivatives. The precise nature and positioning of these substituents are critical determinants of the compound's interaction with its biological target.

Influence of N-Propyl Chain Modifications on Target Affinity

The N-propyl chain in this compound serves as a flexible linker and its length, rigidity, and the nature of the substituents can significantly impact the compound's affinity for its biological target. While specific studies on the N-propyl chain of this exact molecule are not available, general principles from related structures can provide valuable insights.

In studies of polyamide-DNA interactions, modifications to N-alkyl chains have been shown to modulate binding affinity. nih.gov For example, the introduction of a cationic group on an N-alkyl chain can lead to additional electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby increasing binding affinity. nih.gov Conversely, bulky substituents on the N-alkyl chain can introduce steric hindrance, potentially reducing affinity. nih.gov

The table below illustrates potential modifications to the N-propyl chain and their predicted impact on target affinity, based on general SAR principles.

| Modification to N-Propyl Chain | Predicted Impact on Target Affinity | Rationale |

| Shortening or Lengthening the Chain | May decrease affinity | Optimal length is often required for ideal positioning in the binding pocket. |

| Introducing Rigidity (e.g., double bond, cyclopropyl (B3062369) group) | May increase or decrease affinity | Increased rigidity can pre-organize the molecule in a favorable conformation for binding, but may also prevent necessary conformational changes. |

| Adding a Cationic Group (e.g., -NH3+) | May increase affinity | Can form favorable electrostatic interactions with anionic sites on the target. |

| Adding a Bulky Group | May decrease affinity | Can cause steric clashes within the binding site. |

These examples highlight the sensitivity of target affinity to the structural characteristics of the N-propyl chain. Optimizing this part of the molecule is a crucial step in the development of potent and selective inhibitors.

Stereochemical Effects on Mechanistic Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. The specific stereoisomer of this compound could exhibit significantly different potency, efficacy, and even a different mechanism of action compared to its other stereoisomers. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often interact preferentially with one stereoisomer over another.

The importance of stereochemistry is a well-established principle in pharmacology. For instance, in the case of opioid ligands, the stereochemistry of the molecule is critical for its binding affinity and functional activity at the opioid receptors. nih.gov A single change in the stereocenter of a molecule can dramatically alter its biological profile.

While specific stereochemical studies on this compound are not available, the potential points of stereoisomerism in this molecule would be the double bond in the ethene linker and any chiral centers that might be introduced through substitutions on the phenyl or N-propyl groups.

The following table outlines the potential stereochemical considerations for this compound and their potential biological implications.

| Stereochemical Feature | Potential Isomers | Potential Biological Implication |

| E/Z Isomerism at the Ethene Double Bond | E-isomer and Z-isomer | The different spatial arrangement of the phenyl and sulfonamide groups could lead to one isomer having a much better fit in the target's binding site, resulting in higher affinity and potency. |

| Chiral Center on a Modified N-Propyl Chain | R-enantiomer and S-enantiomer | One enantiomer may exhibit significantly higher activity than the other (eutomer vs. distomer), or the two enantiomers may have different biological activities altogether. |

| Atropisomerism (if bulky substituents are introduced on the phenyl ring) | Axially chiral isomers | The restricted rotation around the phenyl-ethene bond could lead to stable, non-superimposable isomers with distinct biological properties. |

Advanced Derivatization and Functionalization Strategies Utilizing 2 Phenyl N Propylethene 1 Sulfonamide

Synthesis of Complex Heterocyclic Systems

The vinyl sulfonamide group in 2-phenyl-N-propylethene-1-sulfonamide is an excellent Michael acceptor and a reactive partner in cycloaddition reactions, making it a valuable precursor for synthesizing a variety of complex heterocyclic systems. nih.gov

Coumarin (B35378) Derivatives: Coumarin sulfonamides are a significant class of heterocyclic compounds with a broad spectrum of pharmacological applications, including anticancer and enzyme inhibition activities. researchgate.netnih.govajchem-a.com The synthesis of a coumarin derivative from this compound would likely involve a multi-step pathway. A plausible strategy would be the functionalization of the phenyl ring, for instance, through nitration followed by reduction to an amine, which can then be transformed into a phenol (B47542). This substituted phenol could then undergo a Pechmann condensation with a suitable β-ketoester to construct the coumarin core, yielding a complex molecule that merges the structural features of both coumarin and the original sulfonamide.

Pyrrolidines, Pyrrolizidines, and Isoxazolidines: The electron-deficient nature of the double bond in the vinyl sulfonamide moiety makes it an ideal dipolarophile for [3+2] cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. researchgate.netnih.govdatapdf.com

Pyrrolidines and Pyrrolizidines: The reaction of this compound with azomethine ylides (generated in situ from the condensation of an α-amino acid and an aldehyde) would lead to the formation of highly substituted pyrrolidine (B122466) rings. By selecting appropriate cyclic α-amino acids, this strategy can be extended to synthesize bicyclic pyrrolizidine (B1209537) structures.

Isoxazolidines: Similarly, 1,3-dipolar cycloaddition with nitrones serves as an efficient route to synthesize the isoxazolidine (B1194047) ring system. nih.govacs.org The reaction between this compound and various nitrones would produce isoxazolidines functionalized with the N-propyl-1-sulfonamide group. The regioselectivity of such cycloadditions with electron-deficient alkenes typically yields 4-substituted isoxazolidines. datapdf.com

The table below summarizes representative cycloaddition reactions applicable to vinyl sulfonamides for the synthesis of these heterocyclic systems.

| Heterocycle | Dipole | Reaction Type | Expected Product |

| Pyrrolidine | Azomethine Ylide | [3+2] Cycloaddition | Substituted pyrrolidine with a sulfonyl group |

| Pyrrolizidine | Cyclic Azomethine Ylide | [3+2] Cycloaddition | Bicyclic pyrrolizidine structure |

| Isoxazolidine | Nitrone | [3+2] Cycloaddition | 4-substituted isoxazolidine |

Conjugation to Biomolecules or Polymeric Scaffolds

The vinyl sulfonamide moiety is a highly effective functional group for the covalent modification of biomolecules and synthetic polymers. rsc.orgnih.gov This reactivity is primarily based on the Michael addition mechanism, where nucleophilic residues on a biomolecule or functional groups on a polymer can add across the activated double bond.

Vinyl sulfones and related structures are particularly effective for reacting with thiol groups under physiological conditions. nih.govresearchgate.net The sulfhydryl group of cysteine residues in proteins is a prime target for this type of conjugation due to its high nucleophilicity at neutral pH. nih.govrsc.org This thiol-Michael addition reaction is chemoselective and forms a stable thioether linkage, making it a robust method for creating protein-small molecule conjugates or for immobilizing proteins onto surfaces functionalized with vinyl sulfonamides. rsc.orgrsc.orgnih.gov

The reaction is not limited to thiols; primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues, can also act as nucleophiles, particularly at a slightly basic pH. researchgate.netresearchgate.net This allows for the conjugation of this compound to a wide range of biological macromolecules and polymeric scaffolds containing amine or thiol functionalities. nih.govacs.org This strategy is widely used to attach polyethylene (B3416737) glycol (PEG) to proteins (PEGylation) or to link proteins to polymer backbones for various biomedical applications. dntb.gov.ua

The table below outlines potential nucleophilic partners for the conjugation of this compound.

| Conjugation Partner | Nucleophilic Group | Relevant Amino Acid/Monomer | Resulting Linkage |

| Proteins/Peptides | Thiol (-SH) | Cysteine | Thioether |

| Proteins/Peptides | Amine (-NH2) | Lysine, N-terminus | Secondary Amine |

| Polymeric Scaffolds | Thiol (-SH) | Thiol-functionalized polymers | Thioether |

| Polymeric Scaffolds | Amine (-NH2) | Amine-functionalized polymers | Secondary Amine |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and functional analysis of specific biomolecules. The this compound structure can be systematically modified to serve as a versatile scaffold for the development of such probes. ljmu.ac.uk

A common strategy involves incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the molecule. researchgate.net This can be achieved through several synthetic routes:

Functionalization of the Phenyl Ring: The phenyl group can be derivatized, for example, by introducing a nitro or amino group, which can then be coupled to a fluorescent dye (e.g., a naphthalimide or coumarin) or other reporter molecules. nih.gov

Modification of the N-Propyl Group: The N-propyl chain offers another site for modification. A terminal functional group (e.g., an azide (B81097) or alkyne) could be introduced, allowing for attachment to reporter molecules via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ljmu.ac.uk

Reactive Handle for Target Engagement: The vinyl sulfonamide group itself can act as a reactive "warhead" for covalent probes designed to irreversibly bind to a biological target, such as a specific cysteine residue in an enzyme's active site. nih.govnih.gov In this design, the rest of the molecule provides the specificity for the target, while the vinyl group ensures covalent and permanent labeling.

Sulfonamide-based structures are frequently used in designing fluorescent probes due to their favorable binding properties and synthetic accessibility. nih.gov By combining the targeting and reactive elements of the this compound scaffold with a suitable reporter, highly specific and effective chemical probes can be developed for a range of applications in chemical biology and drug discovery. ljmu.ac.uknih.gov

Emerging Chemical Applications of Ethene 1 Sulfonamides Non Biological

Role in Material Science and Polymer Chemistry

There is no specific research available that details the application or investigation of 2-phenyl-N-propylethene-1-sulfonamide in the fields of material science or polymer chemistry. While related compounds, such as polyamide sulfonates, have been studied for their thermal stability and potential in creating nanostructured materials, similar research for this compound has not been found. rsc.org

Applications as Versatile Synthetic Intermediates for Diverse Chemical Scaffolds

While the sulfonamide functional group is a key structural motif in the synthesis of various chemical scaffolds, nih.govekb.eg there are no available studies that specifically describe the use of this compound as a synthetic intermediate. Research in this area tends to focus on other phenyl sulfonamide derivatives. nih.govmdpi.com

Due to the absence of specific research on this compound for the outlined non-biological applications, no data tables or detailed research findings can be provided at this time.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies for Ethene-1-sulfonamides

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure ethene-1-sulfonamides, including 2-phenyl-N-propylethene-1-sulfonamide, is a critical research area. Future investigations could focus on several promising strategies:

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. Research could explore a range of recoverable chiral auxiliaries attached to either the sulfonamide nitrogen or the vinyl group to control the formation of chiral centers during addition reactions.

Organocatalysis: Chiral small-molecule catalysts, such as proline derivatives or chiral amines, could be employed to catalyze enantioselective reactions. An area of interest is the organocatalytic asymmetric aza-Michael reaction, which could be used to construct complex chiral piperidine (B6355638) structures. rsc.org

Transition-Metal Catalysis: The use of chiral transition-metal complexes (e.g., based on rhodium, palladium, or nickel) offers a powerful tool for asymmetric synthesis. nih.gov Future work could develop catalytic systems for enantioselective conjugate additions to the vinyl sulfonamide scaffold or for asymmetric C-H functionalization of the phenyl or propyl groups.

A key goal would be to develop methods that provide high yields and excellent enantioselectivity (typically measured as enantiomeric excess, % ee), as illustrated in the hypothetical comparison below.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Methodology | Potential Catalyst/Auxiliary | Target Reaction | Projected Yield (%) | Projected Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinone | Michael Addition | 75-90 | >95 |

| Organocatalysis | Chiral Phosphoric Acid | Diels-Alder Reaction | 80-95 | 90-99 |

| Transition-Metal Catalysis | (R)-BINAP-Ru Complex | Asymmetric Hydrogenation | >90 | >98 |

Advanced Mechanistic Characterization of Biological Interactions at the Atomic Level

While the broader class of sulfonamides is known to interact with various biological targets, the specific interactions of this compound are largely uncharacterized. Future research should aim to elucidate these interactions at an atomic level to guide rational drug design.

High-Resolution Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques for visualizing how a molecule binds to its protein target. nih.govacs.orgnih.gov Obtaining co-crystal structures of this compound with target enzymes (e.g., carbonic anhydrases, proteases) would reveal precise binding modes, including key hydrogen bonds and hydrophobic interactions. nih.gov Such studies have shown that sulfonamide groups can displace active-site water molecules and interact directly with essential zinc ions in metalloenzymes. nih.gov

Computational Modeling and Simulation: Molecular dynamics (MD) simulations can provide a dynamic picture of the binding process, revealing the conformational changes in both the ligand and the protein target over time. ni.ac.rskg.ac.rspeerj.com These simulations help in understanding the stability of the ligand-protein complex and calculating binding free energies, which are crucial for predicting potency. peerj.com Integrating MD with machine learning can further refine predictions of biological activity and guide the design of more potent inhibitors. ni.ac.rskg.ac.rs

Table 2: Proposed Techniques for Characterizing Biological Interactions

| Technique | Objective | Key Information Gained | Potential Target Protein |

|---|---|---|---|

| X-Ray Crystallography | Determine static binding mode | Atomic coordinates, H-bonds, hydrophobic contacts | Carbonic Anhydrase II |

| Molecular Dynamics | Simulate dynamic binding behavior | Complex stability, conformational flexibility, binding energy | Janus Kinase (JAK) |

| Isothermal Titration Calorimetry (ITC) | Measure binding thermodynamics | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS) | Cysteine Protease |

Exploration of New Chemical Reactivity Profiles and Cascade Reactions

The vinyl sulfonamide moiety is a versatile functional group with a rich and underexplored reactivity profile. Future research should focus on harnessing this reactivity to build molecular complexity efficiently.

Michael Addition Reactions: As an excellent Michael acceptor, the vinyl group can react with a wide array of nucleophiles. researchgate.net Exploring reactions with novel carbon, nitrogen, and sulfur nucleophiles could lead to a diverse library of derivatives.

Cycloaddition Reactions: The electron-deficient alkene is a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic and heterocyclic structures.

Cascade Reactions: A particularly exciting avenue is the design of cascade reactions, where a single synthetic operation triggers a series of bond-forming events. rsc.orgnih.gov For instance, a Michael addition could be followed by an intramolecular cyclization to rapidly construct polycyclic sultams (cyclic sulfonamides). Research into pairing the vinyl sulfonamide with other functional groups could unlock pathways involving intramolecular Heck, Pauson-Khand, and ring-closing metathesis reactions.

Integration with Flow Chemistry and Automation for Efficient Synthesis

Traditional batch synthesis methods can be time-consuming and difficult to scale. Flow chemistry, where reagents are pumped through reactors in a continuous stream, offers significant advantages in terms of safety, efficiency, and scalability.

Development of Continuous Flow Processes: Designing a multi-step continuous flow synthesis for this compound and its derivatives would enable rapid and efficient production. nih.govrsc.org Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. google.com

Automated Library Synthesis: Integrating flow chemistry with automated platforms can facilitate the high-throughput synthesis of compound libraries for drug screening. acs.orgacs.orgnih.gov An automated system could perform sequential reactions, purifications, and analyses, dramatically accelerating the discovery of new lead compounds. acs.orgacs.org For example, a fully automated two-step flow-through process has been successfully used to generate a 48-member library of secondary sulfonamides with high purity. acs.orgacs.orgnih.gov

Design of Next-Generation Scaffolds based on the this compound Motif

The this compound structure can serve as a valuable starting point or "scaffold" for the design of new therapeutic agents. nih.gov

Fragment-Based Drug Discovery (FBDD): This compound can be considered a "fragment" that can be grown or linked with other fragments to create potent and selective inhibitors for specific biological targets. nih.govmdpi.comproteopedia.org By identifying how this core structure binds to a protein, medicinal chemists can strategically add new functional groups to improve affinity and drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic modification of each part of the molecule—the phenyl ring, the propyl group, and the ethene-1-sulfonamide linker—will be crucial. researchgate.netopenaccesspub.org Introducing different substituents on the phenyl ring, for example, could enhance binding affinity or selectivity for a target enzyme. Varying the N-propyl group could modulate solubility and pharmacokinetic properties.

Table 3: Potential Molecular Modifications for Scaffold Development

| Component to Modify | Example Modification | Intended Goal |

|---|---|---|

| Phenyl Ring | Add fluoro or chloro substituents | Improve binding affinity through halogen bonding |

| N-Propyl Group | Replace with a morpholine (B109124) ring | Increase aqueous solubility |

| Ethene Linker | Saturate to an ethane (B1197151) linker | Remove Michael acceptor reactivity; improve stability |

| Sulfonamide Group | Replace with a sulfoximine | Modulate H-bonding; explore new chemical space |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both fundamental chemistry and applied therapeutic development.

Q & A

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature (°C) | 0–5 | 78 |

| Solvent | DCM | 85 |

| Catalyst | Pd(OAc)₂ | 82 |

Advanced: What mechanisms underlie the biological activity of sulfonamide derivatives like this compound?

Methodological Answer:

Sulfonamides often act as enzyme inhibitors. For example:

Dihydropteroate Synthase (DHPS) Inhibition : Competitive binding to the p-aminobenzoic acid (PABA) active site, disrupting folate synthesis in bacteria .

Carbonic Anhydrase Inhibition : Coordination of the sulfonamide group to the zinc ion in the enzyme’s active site, altering pH regulation .

Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods.

- Molecular Docking : Validate binding poses with AutoDock Vina .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations).

X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry via single-crystal analysis .

Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon assignments in complex spectra .

Peer Review : Consult crystallographic databases (e.g., CCDC) for analogous structures .

Advanced: What strategies mitigate side reactions during the introduction of the propenyl group?

Methodological Answer:

Protecting Groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups.

Low-Temperature Reactions : Perform Grignard or organozinc additions at −78°C to suppress polymerization.

Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .

Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect byproducts early .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Storage Conditions :

- Temperature: −20°C in amber vials to prevent photodegradation.

- Humidity: Desiccator with silica gel to avoid hydrolysis.

Stability Tests :

- Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

MD Simulations : Model interactions with biological targets (e.g., protein-ligand binding dynamics).

Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.